Boc-Ala-OH
CAS No.: 15761-38-3
VCID: VC21537509
Molecular Formula: C8H15NO4
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Synthesis of Boc-Protected Amino AcidsThe synthesis of Boc-protected amino acids involves reacting the amino acid with di-tert-butyl dicarbonate (BocO) in a suitable solvent. This process is straightforward and widely used in peptide chemistry. Applications in Peptide SynthesisBoc-protected amino acids are essential in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. They allow for the controlled addition of amino acids to a growing peptide chain by protecting the amino group until it is needed for peptide bond formation. Boc-Ala-Ala-OH
Boc-Ala-Phe-OH
Research Findings and Biological ActivitiesWhile Boc-Ala-OH itself is not extensively studied, Boc-protected amino acids are crucial in synthesizing peptides with various biological activities. For instance, peptides derived from Boc-Ala-Ala-OH have been explored for their antibacterial properties . |
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CAS No. | 15761-38-3 |
Product Name | Boc-Ala-OH |
Molecular Formula | C8H15NO4 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1 |
Standard InChIKey | QVHJQCGUWFKTSE-YFKPBYRVSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C(=O)O)NC(=O)OC(C)(C)C |
Synonyms | 15761-38-3;N-(tert-Butoxycarbonyl)-L-alanine;Boc-Ala-OH;Boc-l-alanine;N-Boc-L-alanine;Boc-L-Ala-OH;N-t-Boc-L-alanine;(tert-Butoxycarbonyl)-l-alanine;BOC-ALANINE;BOC-ALA;(S)-2-((tert-Butoxycarbonyl)amino)propanoicacid;N-alpha-t-BOC-L-ALANINE;(S)-2-(tert-Butoxycarbonylamino)propanoicacid;QVHJQCGUWFKTSE-YFKPBYRVSA-N;L-ALANINE,N-BOCPROTECTED;(2S)-2-[(tert-butoxycarbonyl)amino]propanoicacid;MFCD00037225;SBB016767;N-(TERT-BUTYLOXYCARBONYL)-L-ALANINE;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-;N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-ALANINE;N-[t-Butoxycarbonyl]-l-alanine;N-(T-BUTOXYCARBONYL)-L-ALANINE;N-((1,1-Dimethylethoxy)carbonyl)-L-alanine;L-Alanine,N-((1,1-dimethylethoxy)carbonyl)- |
Reference | Effraim et al. Natural amino acids do not require their native tRNAs for efficient selection by the ribosome. Nature Chemical Biology, doi: 10.1038/nchembio.255, published online 25 October 2009 http://www.nature.com/naturechemicalbiology |
PubChem Compound | 85082 |
Last Modified | Aug 15 2023 |
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